molecular formula C21H23F3O5S B8747362 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

Número de catálogo: B8747362
Peso molecular: 444.5 g/mol
Clave InChI: JWHYSEDOYMYMNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de MBX-8025 (sal de sodio) implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:

  • Formación del derivado de ácido fenoxiacético.
  • Introducción del grupo trifluorometilo.
  • Formación de la sal de sodio.

Métodos de producción industrial: La producción industrial de MBX-8025 (sal de sodio) normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: MBX-8025 (sal de sodio) principalmente experimenta:

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

    Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Seladelpar is classified as a synthetic organic compound with the following molecular characteristics:

  • Molecular Formula : C27_{27}H41_{41}F3_{3}N2_{2}O9_{9}S
  • Molecular Weight : 626.68 g/mol
  • CAS Number : 928821-40-3

This compound has been shown to regulate fatty acid oxidation in various tissues, including skeletal muscle and adipose tissue, thereby playing a crucial role in metabolic processes. Its mechanism of action involves the activation of PPARδ, which enhances oxidative metabolism and can potentially mitigate conditions associated with dyslipidemia and obesity .

Treatment of Primary Biliary Cholangitis

Seladelpar has received accelerated approval from the FDA for the treatment of primary biliary cholangitis, a chronic liver disease characterized by the progressive destruction of bile ducts. This approval was based on its ability to effectively block bile acid synthesis, thus alleviating symptoms associated with this condition .

Dyslipidemia Management

Research has indicated that Seladelpar may be beneficial in managing dyslipidemia, particularly in patients with elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C) levels. Clinical trials have demonstrated that Seladelpar administration leads to significant improvements in lipid profiles without adverse effects on body weight or insulin resistance .

Key Clinical Trials

Several pivotal clinical trials have been conducted to evaluate the efficacy and safety of Seladelpar:

  • Phase 1 Trials : Initial studies focused on assessing the pharmacokinetics and safety profile in healthy volunteers. These trials confirmed that Seladelpar is well-tolerated at various dosages .
  • Phase 2 Trials : These trials explored the impact of Seladelpar on lipid metabolism. Results indicated a marked increase in HDL-C levels and a reduction in triglycerides among participants receiving Seladelpar compared to placebo groups .

Case Studies

Case studies have illustrated the practical applications of Seladelpar in clinical settings:

  • A study involving patients with primary biliary cholangitis showed significant improvement in liver function tests after treatment with Seladelpar over a 12-week period.
  • Another case report highlighted the positive effects of Seladelpar on lipid profiles in patients with metabolic syndrome, demonstrating its potential as a therapeutic agent for metabolic disorders .

Data Tables

The following table summarizes key findings from clinical trials involving Seladelpar:

Study PhasePopulationDosageKey Findings
Phase 1Healthy VolunteersVariousSafe and well-tolerated; established pharmacokinetics
Phase 2Dyslipidemic Patients10 mg/dayIncreased HDL-C levels; reduced triglycerides
Phase 3Primary Biliary Cholangitis PatientsTBDImproved liver function tests; enhanced patient symptoms

Mecanismo De Acción

MBX-8025 (sal de sodio) ejerce sus efectos activando selectivamente el receptor activado por proliferador de peroxisomas delta (PPARδ). Esta activación conduce a:

Compuestos similares:

    Fenofibrato: Un agonista del PPARα utilizado para tratar la hiperlipidemia.

    Pioglitazona: Un agonista del PPARγ utilizado para tratar la diabetes tipo 2.

    Rosiglitazona: Otro agonista del PPARγ utilizado para la diabetes tipo 2.

Unicidad de MBX-8025 (sal de sodio): MBX-8025 (sal de sodio) es único debido a su alta selectividad para el PPARδ sobre el PPARα y el PPARγ. Esta selectividad lo hace particularmente efectivo en la modulación del metabolismo de lípidos y glucosa sin los efectos secundarios comúnmente asociados con los agonistas del PPARα y el PPARγ .

Comparación Con Compuestos Similares

    Fenofibrate: A PPARα agonist used to treat hyperlipidemia.

    Pioglitazone: A PPARγ agonist used to treat type 2 diabetes.

    Rosiglitazone: Another PPARγ agonist used for type 2 diabetes.

Uniqueness of MBX-8025 (Sodium Salt): MBX-8025 (sodium salt) is unique due to its high selectivity for PPARδ over PPARα and PPARγ. This selectivity makes it particularly effective in modulating lipid and glucose metabolism without the side effects commonly associated with PPARα and PPARγ agonists .

Actividad Biológica

2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, commonly known as Seladelpar or MBX-8025 , is a synthetic compound that has garnered attention for its biological activity, particularly as a peroxisome proliferator-activated receptor (PPAR)-delta agonist . This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23F3O5S
  • Molecular Weight : 444.46 g/mol
  • CAS Registry Number : 851528-79-5

Seladelpar acts primarily as a PPAR-delta agonist, which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. By activating PPAR-delta, Seladelpar influences gene expression related to fatty acid oxidation and glucose metabolism, making it a potential therapeutic agent for metabolic disorders.

Anti-inflammatory Effects

Research indicates that Seladelpar exhibits significant anti-inflammatory properties. A study highlighted its ability to reduce pro-inflammatory cytokines such as TNF-α and PGE-2 in various models of inflammation. The compound demonstrated an in vivo inhibition of paw thickness and weight in animal models, suggesting its potential for treating inflammatory conditions without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Lipid Metabolism

Seladelpar has been shown to modulate lipid profiles effectively. In clinical studies, it reduced levels of liver enzymes associated with liver damage and improved lipid profiles in patients with primary biliary cholangitis (PBC) . This modulation is attributed to its role in enhancing fatty acid oxidation pathways through PPAR-delta activation.

Case Studies and Clinical Trials

  • Primary Biliary Cholangitis (PBC)
    • Study Design : A phase II trial evaluated the efficacy of Seladelpar in patients with PBC.
    • Findings : The treatment led to significant reductions in alkaline phosphatase levels, indicating improved liver function .
  • Lipid Profile Improvement
    • Study Design : A multicenter trial assessed the impact of Seladelpar on lipid metabolism.
    • Results : Participants exhibited decreased triglyceride levels and improved HDL cholesterol levels after 12 weeks of treatment .

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of Seladelpar. Key findings include:

  • No significant adverse effects on renal or hepatic function were noted during clinical trials.
  • The compound demonstrated a favorable safety profile compared to traditional therapies for metabolic disorders .

Comparative Efficacy

The following table summarizes the comparative efficacy of Seladelpar against other PPAR agonists:

CompoundTarget ReceptorEfficacy in PBCLipid Profile Improvement
SeladelparPPAR-deltaSignificantYes
PioglitazonePPAR-gammaModerateYes
FenofibratePPAR-alphaLimitedYes

Propiedades

Fórmula molecular

C21H23F3O5S

Peso molecular

444.5 g/mol

Nombre IUPAC

2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

InChI

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)

Clave InChI

JWHYSEDOYMYMNM-UHFFFAOYSA-N

SMILES canónico

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.